3-(2-Fluorophenyl)-6-hydrazinylpyridazine

Beschreibung

Chemical Classification and Nomenclature

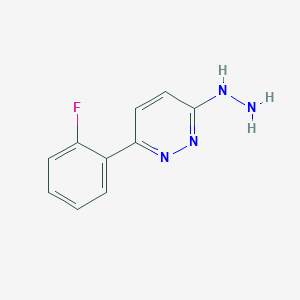

3-(2-Fluorophenyl)-6-hydrazinylpyridazine (CAS: 88490-28-2) belongs to the pyridazine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. Its molecular formula is $$ \text{C}{10}\text{H}9\text{FN}_4 $$, with a molecular weight of 204.20 g/mol. The compound features a fluorine-substituted phenyl group at position 3 and a hydrazinyl moiety at position 6 (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES | FC1=C(C=CC=C1)C2=NNC(=NN)C=C2 | |

| InChI Key | JXDVXDVLVQOYLX-UHFFFAOYSA-N | |

| Melting Point | Not reported | – |

| Solubility | Soluble in polar organic solvents |

Historical Context in Pyridazine Chemistry Research

Pyridazine derivatives gained prominence in the mid-20th century due to their structural similarity to purines and pyrimidines, which are critical in nucleic acid chemistry. The synthesis of this compound emerged in the 1980s as part of efforts to develop kinase inhibitors and phosphodiesterase (PDE) modulators. Its fluorophenyl group was introduced to enhance metabolic stability, while the hydrazinyl side chain aimed to facilitate hydrogen bonding in enzyme active sites.

Significance in Heterocyclic Compound Research

This compound exemplifies the strategic use of fluorine and hydrazine groups to optimize drug-like properties:

- Fluorine : Increases lipophilicity and modulates electronic effects, improving target binding.

- Hydrazine : Serves as a versatile handle for further functionalization, enabling the synthesis of fused heterocycles (e.g., triazoles, pyridazino-thiadiazines).

Pyridazine derivatives are pivotal in medicinal chemistry, with applications in antiviral, anticancer, and anti-inflammatory agents. For instance, hydrazinylpyridazines are precursors to triazolopyridazines, which show nanomolar potency against PDE4 isoforms.

Overview of Structure-Activity Relationships

The bioactivity of this compound is influenced by:

- Fluorophenyl Orientation : Ortho-fluorine substitution enhances π-π stacking with aromatic residues in enzyme binding pockets.

- Hydrazinyl Reactivity : The $$-\text{NH}-\text{NH}_2$$ group participates in Schiff base formation, enabling covalent interactions with carbonyl-containing targets.

Table 2: Impact of Substituents on Bioactivity

The compound’s planar pyridazine core allows for dual hydrogen-bonding interactions, as demonstrated in docking studies with PDE4A. Replacement of the hydrazinyl group with non-polar moieties (e.g., methyl) abolishes activity, underscoring its role in target engagement.

Eigenschaften

IUPAC Name |

[6-(2-fluorophenyl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c11-8-4-2-1-3-7(8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDVXDVLVQOYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734312 | |

| Record name | 3-(2-Fluorophenyl)-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88490-28-2 | |

| Record name | 3-(2-Fluorophenyl)-6-hydrazinylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88490-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Hydrolysis of Chloropyridazine Derivatives

A prominent route involves starting from chlorinated pyridazine derivatives, which are hydrolyzed to yield the hydrazinyl derivative.

- Starting Material: 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine or similar chloropyridazine compounds.

- Hydrolysis Reaction: The chloropyridazine is treated with glacial acetic acid under reflux conditions, facilitating nucleophilic substitution and hydrolysis of the chloro group.

- Outcome: Formation of the hydrazinyl group at position 6, yielding 3-(2-Fluorophenyl)-6-hydrazinylpyridazine.

- Solvent: Glacial acetic acid

- Temperature: Reflux (~100°C)

- Duration: Several hours (typically 4-8 hours)

- Yield: Moderate to high, depending on reaction optimization

- High specificity for hydrazinyl substitution

- Suitable for scale-up in industrial processes

Hydrazine Hydrate Reaction for Hydrazinyl Group Attachment

The hydrazinyl group is introduced through nucleophilic substitution of the pyridazine ring with hydrazine hydrate.

- Starting Material: A suitable halogenated pyridazine derivative, preferably 3-chloropyridazine or 3-bromo derivative.

- Reaction: Reflux with excess hydrazine hydrate in a polar solvent such as ethanol or ethylene glycol.

- Outcome: Replacement of the halogen with hydrazine, yielding the hydrazinyl derivative.

- Temperature: 80-120°C

- Duration: 6-12 hours

- Excess hydrazine: 2-3 equivalents

- Work-up: Filtration and purification via recrystallization

- Direct and efficient

- Compatible with various halogenated intermediates

Integrated Multi-step Synthesis Approach

- Synthesize the pyridazine core via condensation of suitable dicarbonyl compounds with hydrazine derivatives.

- Introduce the fluorophenyl group through Suzuki-Miyaura coupling on a halogenated pyridazine intermediate.

- Attach the hydrazinyl group by nucleophilic substitution with hydrazine hydrate.

This integrated approach allows precise control over each substitution, optimizing overall yield and purity.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Advantages | Typical Yield |

|---|---|---|---|---|---|

| Hydrolysis of chloropyridazine | Chloropyridazine derivatives | Hydrolysis in acetic acid | Reflux, 4-8 hrs | Specific, scalable | Moderate to high |

| Suzuki-Miyaura coupling | Halogenated pyridazine + fluorophenylboronic acid | Palladium-catalyzed cross-coupling | 80-100°C, inert atmosphere | High regioselectivity | 70-85% |

| Hydrazine hydrate substitution | Halogenated pyridazine | Nucleophilic substitution | Reflux, ethanol | Straightforward | 60-75% |

| Multi-step synthesis | Dicarbonyl + hydrazine + coupling | Condensation, coupling, substitution | Controlled conditions | Precise, high purity | Variable |

Research Findings and Optimization Notes

- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yield and purity.

- Environmental Considerations: Use of greener solvents and catalytic systems can reduce environmental impact.

- Scale-up Potential: The hydrolysis and nucleophilic substitution methods are amenable to industrial scale with appropriate process controls.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)-6-hydrazinylpyridazine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The pyridazine ring can be reduced under suitable conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 PDE4 Inhibition

One of the notable applications of 3-(2-Fluorophenyl)-6-hydrazinylpyridazine is in the development of phosphodiesterase-4 (PDE4) inhibitors. PDE4 enzymes are involved in the hydrolysis of cyclic AMP, a crucial signaling molecule in various physiological processes. Inhibiting these enzymes can lead to anti-inflammatory effects, making them potential therapeutic agents for conditions like asthma and COPD.

- Case Study : A study highlighted the synthesis and evaluation of substituted pyridazines as PDE4 inhibitors, where this compound demonstrated promising inhibitory activity with low nanomolar potency. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring were critical for maintaining potency .

1.2 Antihypertensive Agents

The compound is also explored for its potential as an antihypertensive agent. Pyridazine derivatives have been shown to exhibit β-adrenergic blocking and vasodilator activities, which are beneficial in managing hypertension.

- Case Study : Research has indicated that derivatives of hydrazinylpyridazines can serve as intermediates for synthesizing compounds with significant antihypertensive properties. The synthesis process typically involves reactions with phosphorus oxychloride, leading to the formation of chloropyridazine compounds that can be further modified for enhanced efficacy .

Agricultural Applications

2.1 Insecticidal Properties

Recent investigations have identified this compound as a potential candidate for developing environmentally friendly insecticides. Its structural analogs have shown effective insecticidal activities while maintaining low toxicity levels.

- Case Study : A study focused on synthesizing novel amides containing hydrazinylpyridazine moieties reported their insecticidal activities against various pests. The results indicated that these compounds could potentially serve as effective alternatives to conventional insecticides, aligning with sustainable agricultural practices .

Synthetic Pathways and Modifications

The synthesis of this compound typically involves several key steps:

- Step 1 : Formation of hydrazine derivatives through the reaction of hydrazine hydrate with appropriate pyridine derivatives.

- Step 2 : Introduction of the fluorophenyl group via electrophilic aromatic substitution.

- Step 3 : Optimization through various substituents to enhance biological activity.

These synthetic routes are crucial for tailoring the compound's properties for specific applications in both medicinal and agricultural fields.

Data Summary Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | PDE4 Inhibition | Low nanomolar potency observed in SAR studies |

| Antihypertensive Agents | Effective β-blocking properties identified | |

| Agricultural Science | Insecticidal Properties | Environmentally friendly alternatives developed |

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the hydrazinyl group can participate in hydrogen bonding and other interactions with the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridazine Derivatives

Physicochemical Properties

- In contrast, 6-phenylpyridazin-3(2H)-one derivatives exhibit low aqueous solubility but improved solubility in acetone and ethyl acetate .

- Melting Points: Derivatives like 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one have high melting points (~306°C), attributed to strong intermolecular π-π stacking and hydrogen bonding .

Computational and Pharmacological Insights

- Docking Studies : Pyrazolylpyridazine analogs (e.g., N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) demonstrate inhibitory activity against glycogen synthase kinase 3 (GSK-3), suggesting a mechanism for antihypertensive effects . The hydrazinyl group in the target compound could similarly interact with enzymatic active sites.

- ADME Profiles : Trifluoromethyl-substituted pyridazines (e.g., 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine) show enhanced metabolic stability due to fluorine’s electronegativity . The 2-fluorophenyl group in the target compound may confer comparable pharmacokinetic advantages.

Biologische Aktivität

Overview

3-(2-Fluorophenyl)-6-hydrazinylpyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H9FN4

- Molecular Weight : 200.20 g/mol

- CAS Number : Not specified in the sources.

The presence of a fluorine atom in the phenyl ring is believed to enhance the compound's stability and influence its biological interactions through electronic effects.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains, including resistant ones:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC against resistant bacteria (0.5 - 2 µg/mL) | |

| Enzyme Inhibition | COX enzyme inhibition | |

| Cellular Interaction | Modulation of signaling pathways |

A case study highlighted the efficacy of related compounds against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

In a series of studies focused on pyridazine derivatives, compounds similar to this compound were evaluated for their anticancer properties. One notable study reported that derivatives demonstrated significant growth inhibition against various cancer cell lines, with one compound exhibiting high efficacy against NCI-60 cancer cell lines.

- Mechanism of Action : The anticancer activity is attributed to the downregulation of c-jun N-terminal kinase-1 (JNK1) gene expression, which is crucial in cellular proliferation and survival pathways. The compound was shown to reduce phosphorylated JNK1 levels, indicating a potential pathway for inducing apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study on hydrazinylpyridazine derivatives found that those with similar structures exhibited potent antimicrobial activity against resistant bacterial strains. The MIC values ranged from 0.5 to 2 µg/mL, indicating strong efficacy against S. aureus and E. coli .

- Anticancer Efficacy : Another study investigated a series of pyridazine derivatives for their ability to inhibit tumor growth in vivo. The most active compound reduced tumor volume significantly without observable toxicity, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Action : The compound likely interacts with bacterial cell membranes or specific enzymes, disrupting essential metabolic processes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.

- Cell Signaling Modulation : The amphipathic nature of the compound may influence cell signaling pathways by altering membrane dynamics or affecting receptor interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Fluorophenyl)-6-hydrazinylpyridazine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine core. A common approach includes:

- Step 1 : Halogenation at the 6-position of pyridazine, followed by Suzuki coupling with 2-fluorophenylboronic acid to introduce the aryl group .

- Step 2 : Hydrazine substitution at the 6-position via nucleophilic aromatic substitution (SNAr) under reflux conditions. Ethanol or DMF is often used as a solvent, with reaction times ranging from 6–24 hours .

- Key Intermediates : 6-Chloro-3-(2-fluorophenyl)pyridazine and hydrazine derivatives (e.g., anhydrous hydrazine) are critical precursors.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : and NMR are used to confirm substitution patterns. The hydrazinyl group shows characteristic NH peaks at δ 3.5–5.0 ppm (broad, exchangeable), while the 2-fluorophenyl group exhibits splitting patterns due to ortho-fluorine coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na]) and fragmentation patterns.

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=C) validate functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrazine oxidation .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with acids or oxidizers, as hydrazine derivatives may decompose exothermically .

- Waste Disposal : Segregate as hazardous waste; consult institutional guidelines for neutralization (e.g., oxidation with NaOCl) before disposal .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using X-ray crystallography?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .

- Data Collection : Use a synchrotron or in-house diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure refinement. Key parameters include anisotropic displacement for non-H atoms and hydrogen bonding analysis (e.g., N–H⋯N/F interactions) .

Q. What strategies optimize reaction yields during hydrazine substitution in pyridazine derivatives?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF to enhance SNAr reactivity at elevated temperatures (80–100°C) .

- Catalysis : Add catalytic Cu(I) or Pd(0) to facilitate aryl-hydrazine coupling .

- Workup : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (MeOH/HO) to isolate pure product .

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Prioritize targets with high docking scores (e.g., ΔG < –8 kcal/mol) .

- MD Simulations : Perform 100-ns molecular dynamics (MD) simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

- Validation : Cross-validate with in vitro assays (e.g., enzyme inhibition IC) and SAR studies on fluorophenyl/hydrazine modifications .

Q. How should researchers address contradictions in spectroscopic data versus computational predictions?

- Methodological Answer :

- Data Triangulation : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G**) chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility .

- Dynamic Effects : Analyze variable-temperature NMR to detect tautomerism (e.g., hydrazone vs. azo forms) .

- Supplementary Techniques : Use - HMBC to confirm hydrazine connectivity .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (time, temp, solvent) meticulously, as minor variations can alter product purity .

- Safety vs. Reactivity : Balance hydrazine reactivity with safety by using controlled addition (syringe pump) and real-time monitoring (TLC/HPLC) .

- Data Integrity : Archive raw crystallographic data (CIF files) and computational inputs/outputs for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.